SMIP34

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

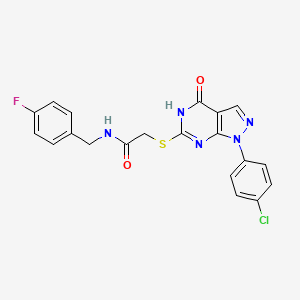

C20H15ClFN5O2S |

|---|---|

Molekulargewicht |

443.9 g/mol |

IUPAC-Name |

2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[5,4-d]pyrimidin-6-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |

InChI |

InChI=1S/C20H15ClFN5O2S/c21-13-3-7-15(8-4-13)27-18-16(10-24-27)19(29)26-20(25-18)30-11-17(28)23-9-12-1-5-14(22)6-2-12/h1-8,10H,9,11H2,(H,23,28)(H,25,26,29) |

InChI-Schlüssel |

LSXQVMHRXQIQGI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

SMIP34 as a PELP1 Inhibitor in Triple-Negative Breast Cancer: A Technical Guide

Executive Summary

Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The proto-oncogene Proline-, Glutamic acid-, and Leucine-rich Protein 1 (PELP1) is frequently overexpressed in TNBC and is associated with poor prognosis and tumor progression.[1][2] SMIP34, a novel small molecule inhibitor, has been identified as a potent agent that targets PELP1, offering a promising therapeutic strategy for this breast cancer subtype. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on TNBC both in vitro and in vivo, and detailed protocols for key experimental validations.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of PELP1.[3] Its primary mechanism involves binding to PELP1, which leads to the proteasomal degradation of the PELP1 protein.[1][4] This targeted degradation effectively diminishes the cellular levels of PELP1, thereby disrupting its oncogenic signaling pathways.[1][2] Studies have confirmed that the degradation of PELP1 by this compound can be blocked by the proteasome inhibitor MG132, verifying the pathway of its action.[1]

Signaling Pathways Modulated by this compound in TNBC

PELP1 acts as a scaffold protein influencing multiple signaling cascades crucial for cancer progression.[1] By promoting PELP1 degradation, this compound significantly attenuates these pathways.

Downregulation of Extranuclear Signaling

This compound treatment leads to a substantial downregulation of PELP1-mediated extranuclear signaling pathways, including key regulators of cell proliferation and survival.[1][2][5] Western blot analyses have consistently shown reduced phosphorylation of:

-

ERK (Extracellular signal-regulated kinase)

-

mTOR (mammalian Target of Rapamycin)

-

S6 Ribosomal Protein

-

4EBP1 (Eukaryotic translation initiation factor 4E-binding protein 1)

Inhibition of Ribosomal Biogenesis

PELP1 plays a critical role in ribosomal biogenesis, a process hijacked by cancer cells to support rapid growth.[1][2][6] this compound-mediated inhibition of PELP1 disrupts this function, leading to the downregulation of c-Myc and components of the Rix complex, such as LAS1L, TEX-10, and SENP3.[1][5]

Quantitative Data Summary

The efficacy of this compound has been quantified across various in vitro and in vivo models of TNBC.

Table 1: In Vitro Efficacy of this compound in TNBC Cell Lines

| Assay Type | Cell Lines | Parameter | Value | Reference |

| Cell Viability (MTT) | Panel of 7 TNBC models | IC50 | 5 - 10 µM | [1] |

| Cell Viability (MTT) | BT549, MDA-MB-453, MDA-MB-231, MDA-MB-468, SUM-159, HCC1806, HCC1937 | IC50 | 3 - 8 µM | [3] |

| Apoptosis (Annexin V/PI) | MDA-MB-231, SUM-159, HCC-1806 | Treatment | 12.5 µM for 24h | [1] |

| Cell Cycle Analysis | TNBC Cell Lines | Effect | S phase arrest | [1] |

| Cell Invasion (Matrigel) | MDA-MB-231, BT-549 | Treatment | 20 µM for 22h | [1] |

Table 2: In Vivo Efficacy of this compound in TNBC Xenograft Models

| Model Type | Cell Line / PDX Model | Treatment Regimen | Outcome | Reference |

| Cell Line-Derived Xenograft (CDX) | MDA-MB-231 | 20 mg/kg, i.p., 5 days/week | Significant reduction in tumor progression and weight | [1] |

| Patient-Derived Xenograft (PDX) | TNBC PDX Models | 20 mg/kg, i.p., 5 days/week | Markedly decreased tumor progression | [1][5] |

| Explant Cultures (CDX & PDX) | MDA-MB-231 & PDX tumors | 20 µM for 72h | Reduced proliferation (Ki67 staining) | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings on this compound. The following are representative protocols for the key experiments conducted.

Cell Viability (MTT Assay)

-

Cell Seeding: Seed TNBC cells (e.g., MDA-MB-231, BT-549) in 96-well plates at a density of 2,000-5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with increasing concentrations of this compound (e.g., 0-20 µM) or vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Colony Formation Assay

-

Cell Seeding: Plate a low density of TNBC cells (e.g., 500 cells/well) in 6-well plates.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Replace the medium with fresh this compound-containing medium every 3-4 days.

-

Fixation and Staining: Wash the colonies with PBS, fix with 4% paraformaldehyde for 15 minutes, and stain with 0.5% crystal violet solution for 30 minutes.

-

Quantification: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).

Western Blotting

-

Cell Lysis: Treat TNBC cells with this compound for the desired time (e.g., 24-48 hours). Lyse the cells in RIPA or NP-40 buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PELP1, p-ERK, p-mTOR, c-Myc, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat TNBC cells (e.g., MDA-MB-231, SUM-159) with this compound (e.g., 12.5 µM) or vehicle for 24 hours.[1]

-

Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.

-

Staining: Resuspend approximately 1x10^5 cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Cell Invasion Assay (Corning® BioCoat™ Matrigel)

-

Chamber Rehydration: Rehydrate the Matrigel invasion chambers by adding warm, serum-free medium to the upper and lower chambers and incubate for 2 hours at 37°C.

-

Cell Seeding: Harvest TNBC cells and resuspend them in serum-free medium. Seed 5x10^4 cells into the upper chamber.

-

Treatment: Add this compound (e.g., 20 µM) or vehicle to the upper chamber with the cells.[1]

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 22 hours at 37°C.[1]

-

Cell Removal: Remove non-invading cells from the top surface of the membrane with a cotton swab.

-

Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.

-

Quantification: Count the number of invaded cells in several microscopic fields.

In Vivo TNBC Xenograft Study

-

Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Implantation: Inject 2x10^6 cells into the mammary fat pad of 6-8 week old female SCID or NSG mice.[1]

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a volume of ~150 mm³, randomize the mice into treatment and control groups (n=7-10 per group).

-

Treatment Administration: Administer this compound (20 mg/kg) or vehicle (0.3% hydroxypropyl cellulose) via intraperitoneal (i.p.) injection, 5 days per week.[1]

-

Monitoring: Measure tumor volume and mouse body weight every 3-4 days.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure the final tumor weight. Tumors can be processed for immunohistochemistry (e.g., Ki67) or Western blot analysis.

Conclusion

This compound represents a promising first-in-class inhibitor of PELP1 with significant preclinical activity against triple-negative breast cancer. By inducing the proteasomal degradation of PELP1, this compound effectively disrupts critical oncogenic signaling pathways related to cell proliferation, survival, and ribosomal biogenesis. The robust anti-tumor effects observed in a range of in vitro, ex vivo, and in vivo TNBC models underscore its potential as a novel targeted therapy for this aggressive and hard-to-treat disease.[1][2] Further clinical investigation is warranted to translate these compelling preclinical findings into benefits for patients with TNBC.

References

- 1. Item - Supplementary Data from A First-in-Class Inhibitor of ER Coregulator PELP1 Targets ER+ Breast Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 2. researchgate.net [researchgate.net]

- 3. Development & Characterization of a First-In-Class Inhibitor Targeting PELP1 for Treating Breast Cancers - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to SMIP34 in Endometrial Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor SMIP34 and its role in endometrial cancer (ECa) research. The document outlines its mechanism of action, summarizes key quantitative data, details experimental protocols from cited research, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a first-in-class small-molecule inhibitor of Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1).[1][2] PELP1 is a proto-oncogene that is frequently overexpressed in various cancers, including endometrial cancer.[1] High expression of PELP1 is associated with the progression of ECa.[3][4] this compound exerts its anti-cancer effects by binding to PELP1 and promoting its degradation via the proteasome pathway.[5][6]

Mechanism of Action and Signaling Pathways

This compound's primary mechanism involves the inhibition of PELP1, which subsequently impacts several critical downstream signaling pathways implicated in cancer cell proliferation, survival, and protein synthesis.

Inhibition of Ribosomal Biogenesis

A key mechanism of this compound is the attenuation of ribosomal biogenesis.[1] Mechanistic studies have shown that this compound's binding to PELP1 disrupts the Rix complex, a crucial component for the maturation of ribosomes.[1][2][5] This disruption leads to a significant reduction in the synthesis of new proteins, thereby hindering cancer cell growth.[1] This is further supported by the downregulation of c-Myc, a key regulator of ribosome biogenesis.[5][6]

Caption: this compound mechanism targeting PELP1-mediated ribosomal biogenesis.

Attenuation of mTOR and ERK Signaling

This compound treatment has been shown to substantially downregulate extranuclear signaling pathways mediated by PELP1, including the mTOR and ERK pathways.[5][6] This leads to reduced activity of downstream effectors such as S6 and 4EBP1, which are critical for cell growth and proliferation.[5][6] Notably, this compound enhances the efficacy of mTOR inhibitors like rapamycin (B549165) in reducing the viability of endometrial cancer cells.[1][3]

Caption: this compound's impact on PELP1-mediated ERK and mTOR signaling.

Induction of Apoptosis and Cell Cycle Arrest

Treatment with this compound leads to the induction of apoptosis and S-phase arrest in the cell cycle of endometrial cancer cells.[1][3][4] RNA-sequencing analyses have confirmed that genes regulated by this compound show a positive correlation with the p53 and apoptosis pathways.[3][4]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on endometrial cancer cells as reported in the literature.

Table 1: In Vitro Efficacy of this compound in Endometrial Cancer Cells

| Metric | Cell Type | Concentration/Dose | Result | Reference |

| IC₅₀ | Established and Primary ECa Cells | 1-5 µM | 50% inhibition of cell viability | [2] |

| IC₅₀ | Established and Primary ECa Cells | 2-10 µM | 50% inhibition of cell viability | [3][4] |

| Cell Viability | 4 Established & 12 Primary ECa Cells | Not specified | Significant reduction | [2] |

| Colony Formation | Established and Primary ECa Cells | Not specified | Significant reduction | [1][3] |

| Apoptosis | ECa Cells | Not specified | Induction of apoptosis | [1][3] |

| Cell Cycle | ECa Cells | Not specified | S-phase arrest | [3][4] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound

| Model | Treatment | Result | Reference |

| ECa Xenografts | This compound treatment | Significant reduction in tumor growth | [1][2][3] |

| ECa Organoids | This compound treatment | Reduction in cell viability | [1][2] |

| Patient-Derived Explants (PDEX) | This compound treatment | Limited cell proliferation | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on endometrial cancer.

Cell Viability and Colony Formation Assays

-

MTT Cell Viability Assay :

-

Endometrial cancer cells (established lines or primary patient-derived cells) are seeded in 96-well plates.

-

Cells are treated with varying concentrations of this compound or a vehicle control.

-

After a specified incubation period (e.g., 7 days), MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

-

The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.[2]

-

-

Colony Formation Assay :

-

A low density of cells (e.g., 500-2000 cells/well) is seeded in 6-well plates.

-

Cells are treated with this compound or a vehicle control.

-

The medium (with or without this compound) is changed periodically.

-

After a longer incubation period (e.g., 7-14 days), colonies are fixed with methanol (B129727) and stained with crystal violet.

-

The number of colonies is counted to assess the long-term proliferative capacity.[1][3]

-

Apoptosis and Cell Cycle Analysis

-

Apoptosis Assay (Annexin-V/PI Staining) :

-

Cells are treated with this compound or a vehicle control for a defined period.

-

Both floating and adherent cells are collected.

-

Cells are washed and resuspended in Annexin-V binding buffer.

-

Annexin-V and Propidium Iodide (PI) are added to the cell suspension.

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

-

-

Cell Cycle Analysis (FACS) :

-

Cells are treated with this compound or a vehicle control.

-

Cells are harvested, fixed (e.g., with ethanol), and treated with RNase.

-

Cells are stained with a DNA-intercalating dye (e.g., Propidium Iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3]

-

Molecular Biology Techniques

-

Western Blotting :

-

Protein lysates are prepared from cells treated with this compound or a control.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PELP1, p-mTOR, p-S6, c-Myc).

-

The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][5]

-

-

RNA-Sequencing (RNA-seq) :

-

Total RNA is isolated from this compound-treated and control cells.

-

RNA quality and quantity are assessed.

-

Libraries are prepared from the RNA samples.

-

The libraries are sequenced using a high-throughput sequencing platform.

-

The resulting sequence reads are aligned to a reference genome, and differential gene expression analysis is performed to identify up- and down-regulated genes and pathways.[1][2]

-

In Vivo and Ex Vivo Models

-

Xenograft Model :

-

Endometrial cancer cells are subcutaneously injected into immunocompromised mice.

-

Once tumors are established, mice are randomized into treatment (this compound) and control (vehicle) groups.

-

Tumor size is measured regularly throughout the treatment period.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., IHC, Western blotting).[1][3]

-

-

Patient-Derived Organoid (PDO) and Explant (PDEX) Models :

-

Fresh tumor tissue is obtained from patients with endometrial cancer.

-

For PDOs, the tissue is dissociated into single cells or small cell clusters and cultured in a 3D matrix with specific growth factors to form organoids.

-

For PDEXs, small pieces of the tumor tissue are cultured.

-

The organoids or explants are treated with this compound or a control, and the effects on viability or proliferation are assessed.[3]

-

Caption: General experimental workflow for evaluating this compound in ECa research.

Conclusion and Future Directions

This compound has emerged as a promising therapeutic agent for endometrial cancer by targeting the oncogenic functions of PELP1. Its ability to inhibit ribosomal biogenesis, attenuate critical growth signaling pathways, and induce apoptosis underscores its potential. The synergistic effect of this compound with mTOR inhibitors suggests a novel combination therapy strategy for ECa.[3][4] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound in patients with endometrial cancer. As of now, no clinical trials specifically investigating this compound in endometrial cancer have been listed.[7]

References

- 1. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facebook [cancer.gov]

The Core Downstream Signaling Pathways of SMIP34: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by SMIP34, a first-in-class small molecule inhibitor of the oncogenic protein PELP1 (Proline, Glutamic acid, and Leucine-rich Protein 1). The information presented herein is curated from recent preclinical studies and is intended to support further research and development efforts in oncology.

Introduction to this compound and its Target, PELP1

This compound is a novel therapeutic agent that directly targets PELP1, a scaffold protein with diverse roles in both nuclear and extranuclear signaling.[1][2] PELP1 is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC), ER+ breast cancer, and endometrial cancer, where it contributes to tumor progression and therapy resistance.[1][3][4] this compound exerts its anti-cancer effects by binding to PELP1, which subsequently leads to the proteasomal degradation of the PELP1 protein.[4][5] This action disrupts the oncogenic signaling cascades orchestrated by PELP1.

Core Signaling Pathways Modulated by this compound

The primary mechanism of this compound's action is the inhibition of PELP1, which results in the downregulation of several critical downstream pathways essential for cancer cell proliferation, survival, and biogenesis.

Inhibition of Extranuclear Signaling

PELP1 is known to facilitate extranuclear signaling by interacting with key kinases.[5] this compound treatment effectively attenuates these pathways. Specifically, it leads to a substantial downregulation of the phosphorylation of key components in the ERK and mTOR signaling cascades.[1][5][6][7] This includes reduced phosphorylation of mTOR, ERK, S6 ribosomal protein (S6), and 4E-Binding Protein 1 (4EBP1).[1][5][6] The inhibition of these pathways contributes to the observed decrease in cell proliferation and survival.

References

- 1. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A First-in-Class Inhibitor of ER Coregulator PELP1 Targets ER+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Multifaceted Impact of SMIP34 on Apoptosis and Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule inhibitor SMIP34 has emerged as a promising therapeutic agent, demonstrating significant anti-cancer properties across various malignancies, notably in Triple-Negative Breast Cancer (TNBC) and Endometrial Carcinoma (ECa). This technical guide provides an in-depth analysis of this compound's mechanism of action, with a core focus on its profound effects on inducing apoptosis and arresting cell cycle progression. Through the inhibition of the Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1), this compound triggers a cascade of molecular events that curtail tumor growth. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and workflows involved, serving as a comprehensive resource for the scientific community.

Introduction

This compound is a first-in-class small molecule inhibitor designed to target the oncogenic functions of PELP1.[1][2] PELP1 is a scaffold protein that plays a critical role in a multitude of cellular processes, including the regulation of steroid receptor signaling, cell cycle progression, and ribosome biogenesis.[1][3] Its overexpression is frequently observed in various cancers and is associated with poor prognosis and therapy resistance.[1][3] this compound exerts its anti-tumor effects by binding to PELP1 and promoting its degradation through the proteasome pathway.[1][3] This action disrupts the downstream signaling pathways controlled by PELP1, leading to reduced cell viability, decreased colony formation, and inhibition of invasion.[1][3] Crucially, this compound has been shown to be a potent inducer of apoptosis and a modulator of cell cycle progression, making it a molecule of significant interest in oncology research and drug development.[1][3][4]

Quantitative Analysis of this compound's Efficacy

The anti-proliferative and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 5 - 10 | [3] |

| SUM-159 | Triple-Negative Breast Cancer | 5 - 10 | [3] |

| HCC-1806 | Triple-Negative Breast Cancer | 5 - 10 | [3] |

| HEC-1-A | Endometrial Carcinoma | 1 - 5 | [2] |

| AN3 CA | Endometrial Carcinoma | 1 - 5 | [2] |

| RL95-2 | Endometrial Carcinoma | 1 - 5 | [2] |

| Ishikawa | Endometrial Carcinoma | 1 - 5 | [2] |

Table 2: Effect of this compound on Apoptosis in TNBC Cell Lines

| Cell Line | Treatment | Duration | Apoptosis Induction (Fold Change vs. Control) | Assay Method | Reference |

| MDA-MB-231 | This compound (12.5 µM) | 24 hours | Significant Increase | Annexin V/PI Staining | [3][4] |

| SUM-159 | This compound (12.5 µM) | 24 hours | Significant Increase | Annexin V/PI Staining | [3][4] |

| HCC-1806 | This compound (12.5 µM) | 24 hours | Significant Increase | Annexin V/PI Staining | [3][4] |

Table 3: Effect of this compound on Cell Cycle Progression in TNBC Cell Lines

| Cell Line | Treatment | Duration | Effect on Cell Cycle | Reference |

| MDA-MB-231 | This compound (12.5 µM) | 48 hours | S-phase arrest | [3][4] |

| SUM-159 | This compound (12.5 µM) | 48 hours | S-phase arrest | [3][4] |

| HCC-1806 | This compound (12.5 µM) | 48 hours | S-phase arrest | [3][4] |

Core Signaling Pathway of this compound

This compound's primary mechanism of action is the inhibition of PELP1. This initiates a signaling cascade that culminates in apoptosis and cell cycle arrest.

Experimental Protocols

Detailed methodologies for the key assays used to evaluate the effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Carefully remove the culture medium.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following this compound treatment.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with the desired concentration of this compound (e.g., 12.5 µM) and a vehicle control for 24 hours.[3]

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound stock solution

-

PBS

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound (e.g., 12.5 µM) or a vehicle control for 48 hours.[3]

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates a potent and multifaceted mechanism of action against cancer cells, primarily through the targeted inhibition and subsequent degradation of PELP1. This leads to the disruption of critical cellular processes, including ribosomal biogenesis and key signaling pathways like mTOR and ERK. The quantifiable outcomes of this compound treatment are a significant induction of apoptosis and a pronounced S-phase arrest in the cell cycle. The detailed protocols and consolidated data presented in this guide offer a valuable resource for researchers investigating this compound and for professionals in the field of drug development exploring novel therapeutic strategies targeting the PELP1 signaling axis. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

SMIP34: A Novel Inhibitor of PELP1-Mediated Ribosome Biogenesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the small molecule inhibitor SMIP34 and its function in the context of ribosome biogenesis. This compound targets the oncogenic protein PELP1, a key regulator of various cellular processes, including ribosome biogenesis. By inhibiting PELP1, this compound disrupts the formation and function of the Rix complex, leading to a downstream attenuation of ribosome production and protein synthesis. This guide will detail the mechanism of action of this compound, summarize key quantitative data from preclinical studies, provide an overview of relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to this compound and its Target, PELP1

This compound is a first-in-class small molecule inhibitor designed to target Proline-, Glutamic Acid-, and Leucine-rich Protein 1 (PELP1).[1][2] PELP1 is an oncogenic scaffold protein that is frequently overexpressed in various cancers, including triple-negative breast cancer (TNBC) and endometrial carcinoma (ECa).[1][3][4] It plays a crucial role in a multitude of cellular signaling pathways, contributing to cancer progression through its involvement in hormonal signaling, cell cycle progression, and, critically, ribosome biogenesis.[1] The therapeutic targeting of PELP1 with this compound represents a promising strategy for cancers dependent on this oncogenic signaling pathway.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the direct inhibition of PELP1.[1][2] This inhibition leads to several downstream consequences that ultimately impact ribosome biogenesis and cell proliferation.

-

PELP1 Degradation: Treatment with this compound promotes the degradation of PELP1 via the proteasomal pathway.[1][3] Pre-treatment of cells with a proteasome inhibitor, MG132, was shown to abolish the ability of this compound to degrade PELP1.[2]

-

Disruption of the Rix Complex: Mechanistic studies have revealed that this compound's binding to PELP1 disrupts the Rix complex, which is essential for the maturation of the 60S ribosomal subunit.[4][5] This complex includes key proteins such as LAS1L, TEX10, and SENP3.[3][6][7][8]

-

Downregulation of Ribosomal Biogenesis Pathways: RNA sequencing analyses have demonstrated that genes regulated by this compound are negatively correlated with ribosome biogenesis and eukaryotic translation pathways.[4][5][7] Specifically, this compound treatment leads to the downregulation of cMyc, a key transcriptional regulator of ribosome biogenesis, as well as the components of the Rix complex.[3][6][8]

-

Inhibition of Protein Synthesis: Biochemical assays have confirmed that the disruption of ribosome biogenesis by this compound results in a reduction of new protein synthesis.[4][5]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound action on PELP1-mediated ribosome biogenesis.

Quantitative Data Summary

This compound has demonstrated potent activity in various cancer cell line models. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Efficacy of this compound

| Cancer Type | Cell Lines | Assay | Endpoint | Result | Reference |

| TNBC | 7 distinct models | MTT Assay | IC50 | 5 - 10 µM | [1] |

| Endometrial | 13 distinct models | Cell Viability | IC50 | 2 - 10 µM | [7] |

| ER+ Breast Cancer | Multiple cell lines | MTT Assay | IC50 | 5 - 10 µM | [2] |

| TNBC | MDA-MB-231, SUM-159, HCC-1806 | Annexin V/PI Staining | Apoptosis | Significant increase with 12.5 µM this compound | [1][9] |

| TNBC | Not specified | Cell Cycle Analysis | Cell Cycle Arrest | S-phase arrest with 12.5 µM this compound for 48h | [1][9] |

| ER+ Breast Cancer | 3 different cell lines | Western Blot | PELP1 Degradation | ~50% degradation at 5-10 µM | [2] |

Table 2: In Vivo Efficacy of this compound

| Cancer Model | Treatment | Outcome | Reference |

| TNBC Xenograft (MDA-MB-231) | 20 mg/kg/i.p./5 days/week | Significantly reduced tumor progression and weight | [1] |

| TNBC PDX models | Not specified | Markedly decreased tumor progression | [3][6][8] |

| Endometrial Cancer Xenograft | Not specified | Significant reduction in tumor growth | [5][10] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following section outlines the methodologies used in the evaluation of this compound.

Cell Viability and Colony Formation Assays

-

MTT Assay: Cancer cells were seeded in 96-well plates and treated with increasing concentrations of this compound. After a specified incubation period (e.g., 72 hours), MTT reagent was added, and the resulting formazan (B1609692) crystals were dissolved in a solubilization solution. Absorbance was measured at a specific wavelength to determine cell viability.

-

Colony Formation Assay: Cells were seeded at a low density in 6-well plates and treated with this compound. After a period of incubation to allow for colony growth (e.g., 10-14 days), the colonies were fixed, stained with crystal violet, and counted.

Western Blotting

-

Cell Lysis: Cells treated with this compound or vehicle control were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against PELP1, LAS1L, TEX10, SENP3, cMyc, and loading controls (e.g., β-actin or GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

-

RNA Extraction: Total RNA was isolated from cells using a commercial RNA extraction kit.

-

cDNA Synthesis: cDNA was synthesized from the extracted RNA using a reverse transcription kit.

-

qPCR: qPCR was performed using a SYBR Green-based master mix with gene-specific primers for PELP1 target genes. Relative gene expression was calculated using the ΔΔCt method, normalized to a housekeeping gene.

Apoptosis and Cell Cycle Analysis

-

Apoptosis Assay: Apoptosis was measured by flow cytometry after staining with Annexin V and Propidium Iodide (PI).

-

Cell Cycle Analysis: Cells were fixed in ethanol, treated with RNase A, and stained with PI. DNA content was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

In Vivo Xenograft Studies

-

Cell Implantation: Cancer cells were injected into the mammary fat pad or flank of immunocompromised mice.

-

Tumor Growth and Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered via intraperitoneal (i.p.) injection at a specified dose and schedule.

-

Monitoring: Tumor volume and body weight were measured regularly.

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., immunohistochemistry or Western blotting).

Experimental Workflow

Caption: General experimental workflow for the evaluation of this compound.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor that effectively targets the oncogenic functions of PELP1, with a significant impact on ribosome biogenesis. Its ability to induce PELP1 degradation and disrupt the Rix complex leads to reduced protein synthesis and subsequent inhibition of cancer cell proliferation, both in vitro and in vivo. The preclinical data summarized in this guide underscore the therapeutic potential of this compound, particularly for cancers that are dependent on PELP1 signaling.

Future research should focus on optimizing the pharmacological properties of this compound to improve its bioavailability and efficacy. Further investigation into the broader effects of this compound on cellular signaling and potential resistance mechanisms will be crucial for its clinical development. Combination studies with other anticancer agents, such as mTOR inhibitors, have already shown promise and warrant further exploration.[4][5][7] Overall, this compound represents a novel therapeutic approach for targeting the fundamental process of ribosome biogenesis in cancer.

References

- 1. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]

The Therapeutic Potential of SMIP34 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMIP34 is a first-in-class small molecule inhibitor of the oncogenic protein PELP1 (Proline, Glutamic acid, and Leucine-rich Protein 1). PELP1 is frequently overexpressed in a variety of malignancies, including breast, endometrial, and hepatocellular carcinomas, where it plays a crucial role in tumor progression and therapy resistance. This compound exerts its anti-cancer effects by directly binding to PELP1, promoting its proteasomal degradation, and thereby disrupting key oncogenic signaling pathways. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing its efficacy in various cancer models, and providing detailed experimental protocols for its investigation.

Introduction

The development of targeted therapies has revolutionized the landscape of cancer treatment. One promising target is PELP1, a scaffold protein that functions as a coregulator for nuclear receptors and is involved in a multitude of cellular processes, including cell cycle progression, DNA damage response, and the regulation of major signaling pathways such as mTOR and ERK.[1] The dysregulation of PELP1 is a common feature in many cancers, making it an attractive target for therapeutic intervention. This compound has emerged as a potent and specific inhibitor of PELP1, demonstrating significant anti-tumor activity in a range of preclinical cancer models.[2][3]

Mechanism of Action

This compound's primary mechanism of action is the direct inhibition of PELP1.[4] This interaction leads to the destabilization and subsequent degradation of the PELP1 protein through the proteasome pathway.[2][5] The depletion of cellular PELP1 has several downstream consequences that contribute to the anti-tumor activity of this compound:

-

Disruption of the Rix1 Complex and Ribosomal Biogenesis: PELP1 is a critical component of the Rix1 complex, which is essential for ribosomal biogenesis.[6][7] this compound's binding to PELP1 disrupts the integrity of this complex, leading to impaired ribosome production and a reduction in overall protein synthesis, a hallmark of cancer cell proliferation.[3][8]

-

Downregulation of Oncogenic Signaling Pathways: PELP1 acts as a scaffold for several signaling cascades. By promoting PELP1 degradation, this compound effectively downregulates PELP1-mediated extranuclear signaling, including the phosphorylation and activation of key proteins in the ERK and mTOR pathways, such as S6 and 4EBP1.[2][5]

-

Induction of Apoptosis and Cell Cycle Arrest: Treatment with this compound has been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in the S-phase in cancer cells.[2][9]

Data Presentation

In Vitro Efficacy: Cell Viability

This compound has demonstrated potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cancer Type | Cell Line(s) | IC50 Range (µM) | Citation(s) |

| Triple-Negative Breast Cancer (TNBC) | Seven distinct TNBC models | 5 - 10 | [2] |

| Endometrial Carcinoma (ECa) | Four established and twelve primary ECa cell lines | 1 - 5 | [6] |

| Endometrial Carcinoma (ECa) | Thirteen distinct ECa cells | 2 - 10 | [9] |

In Vivo Efficacy: Xenograft Models

The anti-tumor activity of this compound has been confirmed in vivo using xenograft models. A summary of a key in vivo study is presented below.

| Cancer Model | Dosing Regimen | Outcome | Citation(s) |

| TNBC (MDA-MB-231 Xenograft) | 20 mg/kg, intraperitoneal injection, 5 days/week | Significant reduction in tumor progression and tumor weight | [2] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: this compound inhibits PELP1, leading to its degradation and subsequent downstream effects.

Experimental Workflow for this compound Evaluation

The following diagram outlines a typical experimental workflow for assessing the therapeutic potential of this compound.

Caption: A stepwise workflow for the preclinical evaluation of this compound's anti-cancer efficacy.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures.[10][11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Treatment: Prepare serial dilutions of this compound in complete growth medium. Replace the medium in each well with 100 µL of the corresponding this compound dilution or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C and 5% CO₂.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis (Annexin V) Assay

This protocol is based on standard Annexin V staining procedures.[13][14][15][16]

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation solution.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.

Western Blotting

This protocol outlines the general steps for detecting protein expression changes following this compound treatment.[2][4]

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PELP1, p-mTOR, p-S6, p-4EBP1, or a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

This protocol is based on the described TNBC xenograft model.[2]

-

Cell Preparation: Harvest MDA-MB-231 TNBC cells and resuspend them in a 1:1 mixture of PBS and Matrigel.

-

Tumor Implantation: Subcutaneously inject 2 x 10⁶ cells into the mammary fat pad of female immunodeficient mice (e.g., SCID or NSG).

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Treatment: Administer this compound (20 mg/kg) or vehicle control via intraperitoneal injection, 5 days per week.

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67).

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of various cancers, particularly those driven by PELP1 overexpression. Its unique mechanism of action, involving the targeted degradation of PELP1 and the subsequent disruption of critical oncogenic pathways, provides a strong rationale for its continued development. The preclinical data summarized in this guide demonstrates the potent anti-tumor activity of this compound in vitro, ex vivo, and in vivo. Further investigation, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in oncology. No clinical trials have been reported to date.

References

- 1. benchchem.com [benchchem.com]

- 2. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A first-in-class inhibitor of ER coregulator PELP1 targets ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. protocols.io [protocols.io]

- 11. researchhub.com [researchhub.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Annexin V Staining Protocol [bdbiosciences.com]

- 14. immunostep.com [immunostep.com]

- 15. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

SMIP34: A Technical Guide to a Novel PELP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SMIP34 is a first-in-class small molecule inhibitor of the Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1), an oncogenic scaffold protein implicated in the progression of various cancers, including breast and endometrial cancers.[1][2] This technical guide provides a comprehensive overview of the core characteristics and properties of this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Characteristics and Properties

This compound was developed from a peptide inhibitor of PELP1 (PIP1) using peptidomimetic technology.[3] It has been characterized as a potent and specific inhibitor of PELP1's oncogenic functions.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

| Parameter | Value | Assay | Context | Reference(s) |

| Binding Affinity (Kd) | ~33 µM | Microscale Thermophoresis (MST) | Direct binding to PELP1 protein | [4] |

| IC50 (Cell Viability) | 5-10 µM | MTT Assay | Triple-Negative Breast Cancer (TNBC) cell lines | [1][4] |

| IC50 (Cell Viability) | 1-5 µM | MTT Assay | Endometrial cancer cell lines | [5] |

| In Vivo Dosing | 20 mg/kg/i.p./5 days/week | Xenograft studies | TNBC and ER+ Breast Cancer models | [1] |

Table 1: In Vitro and In Vivo Properties of this compound

| Cancer Type | Cell Lines Tested | Observed Effects | Reference(s) |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT-549, SUM-159, HCC-1806 | Reduced cell viability, colony formation, and invasion; Induced apoptosis and S-phase cell cycle arrest. | [1][6][7] |

| ER-positive (ER+) Breast Cancer (WT and MT) | MCF7, ZR75 | Reduced cell viability, colony formation, and invasion; Induced apoptosis and S-phase cell cycle arrest. | [3][8] |

| Endometrial Cancer | Established and primary patient-derived cells | Reduced cell viability and colony formation; Induced apoptosis. | [2][5] |

| Hepatocellular Carcinoma (HCC) | Huh7, Hep3B | Decreased cell viability, clonogenic survival, and invasiveness. | [8] |

Table 2: Preclinical Efficacy of this compound in Various Cancer Models

Mechanism of Action

This compound exerts its anti-cancer effects by directly targeting and inhibiting the multifaceted oncogenic functions of PELP1.

Direct Binding and Degradation of PELP1

This compound directly binds to PELP1, which leads to the degradation of the PELP1 protein via the proteasome pathway.[1][3] This degradation is attenuated by the proteasome inhibitor MG132.[1][3]

Disruption of Ribosome Biogenesis

A primary mechanism of this compound's action is the disruption of ribosome biogenesis.[9][10] PELP1 is a key component of the Rix1 complex, which is essential for the maturation of ribosomes.[10] By binding to PELP1, this compound disrupts the integrity of the Rix1 complex, leading to decreased protein synthesis and a reduction in cell proliferation.[9][10] This is evidenced by the downregulation of Rix complex proteins such as LAS1L, TEX-10, and SENP3 following this compound treatment.[1][10]

Inhibition of Downstream Signaling Pathways

PELP1 acts as a scaffold protein that modulates several oncogenic signaling pathways. This compound treatment leads to the downregulation of PELP1-mediated extranuclear signaling, including the ERK and mTOR pathways.[1][10] This results in decreased phosphorylation of downstream effectors like S6 and 4EBP1.[1]

Figure 1: Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the effect of this compound on the viability of cancer cells.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, MCF7)

-

96-well tissue culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0-20 µM) for a specified duration (e.g., 48-72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Western Blotting

This protocol is used to analyze the expression levels of PELP1 and other proteins of interest.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-PELP1, anti-cMyc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Cell Invasion Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on the invasive capacity of cancer cells.

-

Materials:

-

24-well plates with Matrigel-coated cell culture inserts (8.0 µm pore size)

-

Cancer cell lines

-

Serum-free medium

-

Complete medium (chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol (B129727) (for fixation)

-

Crystal violet stain

-

-

Procedure:

-

Rehydrate the Matrigel-coated inserts with serum-free medium.

-

Harvest and resuspend cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the inserts, with or without this compound (e.g., 20 µM).

-

Add complete medium to the lower chamber as a chemoattractant.

-

Incubate for a specified time (e.g., 22 hours) at 37°C.

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface with methanol and stain with crystal violet.

-

Count the number of invaded cells in several microscopic fields.

-

Figure 2: General experimental workflow for this compound characterization.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis by this compound.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound (e.g., 12.5 µM) for a specified time (e.g., 24 hours).

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

-

Materials:

-

Treated and untreated cells

-

Cold 70% ethanol

-

PBS

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

-

-

Procedure:

-

Treat cells with this compound (e.g., 12.5 µM) for a specified time (e.g., 48 hours).

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells with PBS.

-

Resuspend the cells in a staining solution containing RNase A and PI.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion and Future Directions

This compound is a promising preclinical candidate that effectively targets the oncogenic functions of PELP1. Its ability to induce PELP1 degradation, disrupt ribosome biogenesis, and inhibit key cancer-promoting signaling pathways has been demonstrated in a variety of cancer models. The data summarized in this guide highlights the potential of this compound as a novel therapeutic agent. Future research should focus on optimizing its pharmacokinetic properties, further elucidating its molecular interactions, and evaluating its efficacy in a broader range of cancer types. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their investigation of this compound and other PELP1-targeting compounds.

References

- 1. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PELP1 is a reader of histone H3 methylation that facilitates oestrogen receptor‐α target gene activation by regulating lysine demethylase 1 specificity | EMBO Reports [link.springer.com]

- 3. jme.bioscientifica.com [jme.bioscientifica.com]

- 4. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. PELP1 Is a Novel Therapeutic Target in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

SMIP34: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMIP34 is a small molecule inhibitor of Proline, Glutamic acid, and Leucine-rich Protein 1 (PELP1), a scaffold protein that plays a crucial role in the progression of various cancers, including Triple-Negative Breast Cancer (TNBC) and Endometrial Carcinoma (ECa).[1][2][3] As a therapeutic agent, this compound functions by inducing the proteasomal degradation of PELP1, thereby disrupting its oncogenic signaling pathways.[1][3][4] This disruption leads to reduced cell viability, colony formation, and invasion, alongside an increase in apoptosis and cell cycle arrest in cancer cells.[1][4][5] Mechanistically, this compound has been shown to downregulate PELP1-mediated extranuclear signaling, affecting key pathways such as ERK and mTOR, and to interfere with ribosomal biogenesis by disrupting the Rix complex.[1][2][4]

These application notes provide detailed protocols for in vitro studies designed to characterize the effects of this compound on cancer cells. The included methodologies cover essential assays for assessing cell viability, colony formation, apoptosis, cell cycle progression, and protein and gene expression.

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cancer cell lines, demonstrating its potency.

| Cell Line Category | Cell Line(s) | IC50 Range (µM) | Reference(s) |

| Triple-Negative Breast Cancer (TNBC) | MDA-MB-231, BT-549, SUM-159, HCC-1806, and others | 5 - 10 | [3][6] |

| Estrogen Receptor-Positive (ER+) Breast Cancer | ZR75, MCF7 | 5 - 10 | [6][7] |

| Endometrial Carcinoma (ECa) | Established and primary patient-derived cells | 1 - 5 | [8][9] |

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits PELP1, leading to its degradation and downstream effects.

Experimental Workflow for In Vitro this compound Studies

Caption: Workflow for characterizing this compound's in vitro effects on cancer cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, BT-549 for TNBC)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

The next day, treat the cells with increasing concentrations of this compound (e.g., 0-20 µM). Include a vehicle control (DMSO) at a final concentration of 0.1%.[3]

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).[10]

-

After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies following this compound treatment.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Crystal violet solution (0.5% w/v in 25% methanol)[12]

-

PBS

Protocol:

-

Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.[7]

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for 5 days.[7]

-

After 5 days, replace the treatment medium with fresh, drug-free complete medium.

-

Allow the cells to grow for an additional 5-7 days, or until visible colonies are formed.[7]

-

Wash the wells twice with PBS.

-

Fix the colonies with methanol (B129727) for 20 minutes at room temperature.[12]

-

Stain the colonies with crystal violet solution for 40 minutes at room temperature.[12]

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by staining for phosphatidylserine (B164497) externalization using Annexin V.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and binding buffer)

-

PBS

-

Flow cytometer

Protocol:

-

Seed cells in a suitable culture dish and allow them to attach.

-

Treat the cells with the desired concentration of this compound (e.g., 12.5 µM) or vehicle control for 24 hours.[3]

-

Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.[13]

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI working solution (100 µg/mL).[13]

-

Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

After incubation, add 400 µL of 1X Annexin-binding buffer and mix gently.[13]

-

Analyze the stained cells by flow cytometry as soon as possible.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Seed cells and treat with this compound (e.g., 10 µM or 12.5 µM) or vehicle control for 48 hours.[3]

-

Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[1][2]

-

Incubate the cells on ice for at least 30 minutes.[1]

-

Pellet the fixed cells by centrifugation and wash with PBS.

-

Resuspend the cell pellet in PI staining solution.[3]

-

Incubate for 5-10 minutes at room temperature.[1]

-

Analyze the samples by flow cytometry, collecting data for at least 10,000 single-cell events.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins, such as PELP1 and its downstream targets, following this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA or NP-40/TritonX-100-lysis buffer with protease and phosphatase inhibitors)[3][14]

-

Primary antibodies (e.g., anti-PELP1, anti-cMyc, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Protocol:

-

Treat cells with the desired concentrations of this compound for the specified time (e.g., 24 hours).[7]

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to measure the changes in mRNA expression levels of PELP1 target genes after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

RT-qPCR master mix

-

Primers for target genes (e.g., cMyc, E2F1) and a housekeeping gene (e.g., GAPDH)

-

RT-qPCR instrument

Protocol:

-

Treat cells with this compound or vehicle control.

-

Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

-

The reaction should be performed in an RT-qPCR instrument with appropriate cycling conditions.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. corefacilities.iss.it [corefacilities.iss.it]

- 3. Targeting PELP1 oncogenic signaling in TNBC with the small molecule inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. docs.research.missouri.edu [docs.research.missouri.edu]

- 5. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 6. Development & Characterization of a First-In-Class Inhibitor Targeting PELP1 for Treating Breast Cancers - ProQuest [proquest.com]

- 7. researchgate.net [researchgate.net]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. PELP1 inhibition by this compound reduces endometrial cancer progression via attenuation of ribosomal biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Colony Formation [protocols.io]

- 13. kumc.edu [kumc.edu]

- 14. researchgate.net [researchgate.net]

Application Note: Measuring Cell Viability in Response to SMIP004 Treatment Using an MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

SMIP004 is a novel small molecule inhibitor that has demonstrated selective cytotoxicity against various cancer cell lines, including prostate and breast cancer.[1][2][3] Its mechanism of action is multifaceted, primarily initiating with the disruption of mitochondrial respiration, which leads to oxidative stress.[1][3][4] This, in turn, triggers the unfolded protein response (UPR) and activation of the MAPK signaling pathway, culminating in cell cycle arrest at the G1 phase and apoptosis.[1][3] SMIP004 has also been identified as an inhibitor of the SKP2 E3 ligase, leading to the stabilization of p27.[2][5] Given its potent anti-cancer properties, it is crucial to have a reliable method to quantify its cytotoxic effects. This application note provides a detailed protocol for assessing cell viability in response to SMIP004 treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The MTT assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[6][7] The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of metabolically active (viable) cells.[7][8]

Data Presentation